molecular formula C20H22FN3O3 B2428680 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide CAS No. 723738-48-5

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2428680
CAS No.: 723738-48-5
M. Wt: 371.412
InChI Key: NWSHPWVJEMDBFP-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole group and a fluorophenylacetamide moiety, making it a subject of study for its potential pharmacological and chemical properties.

Scientific Research Applications

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a piperazine ring and a benzodioxolylmethyl group suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of fluorescent probes for the detection of cysteine over homocysteine and glutathione, suggesting potential involvement in redox signaling pathways .

Pharmacokinetics

The compound is likely metabolized in the liver, with potential excretion routes including renal and biliary elimination .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, with acidic or basic conditions potentially leading to hydrolysis of the amide bond. Similarly, high temperatures could lead to increased rates of degradation. The presence of other molecules could also influence the compound’s action through competitive or noncompetitive inhibition .

Safety and Hazards

The compound is associated with certain hazards, including skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 1,3-benzodioxole: This can be synthesized from catechol and methylene chloride under acidic conditions.

    Formation of the piperazine derivative: The benzodioxole is then reacted with piperazine in the presence of a suitable base.

    Acylation: The resulting compound is acylated with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide is unique due to its combination of a benzodioxole group and a fluorophenylacetamide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSHPWVJEMDBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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